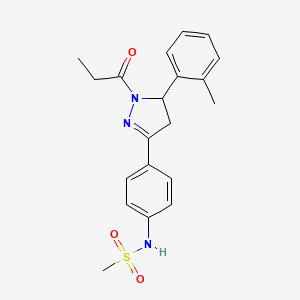

N-(4-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Introduction to N-(4-(1-Propionyl-5-(o-Tolyl)-4,5-Dihydro-1H-Pyrazol-3-Yl)Phenyl)Methanesulfonamide

Historical Development of Pyrazole-Sulfonamide Hybrid Compounds

The convergence of pyrazole and sulfonamide chemistry began in the mid-20th century, driven by the need to enhance pharmacological efficacy through structural hybridization. Early pyrazole derivatives, such as antipyrine (1884), demonstrated analgesic properties, while sulfonamides like sulfanilamide (1932) revolutionized antibacterial therapy. The strategic fusion of these motifs emerged in the 2000s, with compounds like DDD85646 (a pyrazole sulfonamide targeting Trypanosoma brucei N-myristoyltransferase) showcasing improved target engagement and pharmacokinetic profiles.

Recent advances in synthetic methodologies, particularly 1,3-dipolar cycloadditions and sulfonylation techniques, have enabled precise modifications to the pyrazole-sulfonamide scaffold. For instance, the introduction of propionyl and o-tolyl groups in this compound reflects efforts to optimize steric and electronic properties for enhanced bioactivity.

Table 1: Evolution of Key Pyrazole-Sulfonamide Hybrids

Significance in Medicinal Chemistry and Drug Discovery

Pyrazole-sulfonamide hybrids occupy a critical niche in drug discovery due to their dual capacity for target-specific interactions and pharmacokinetic optimization. The dihydropyrazole moiety confers conformational rigidity, enhancing binding affinity to enzymatic pockets, while the sulfonamide group participates in hydrogen bonding and electrostatic interactions. For example, sulfonamide-thiazole-pyrazoline hybrids exhibit sub-micromolar inhibition of alkaline phosphatases (IC~50~ = 0.87 μM for b-TNAP), underscoring the pharmacodynamic advantages of this structural class.

This compound extends these principles through:

Classification within Heterocyclic Pharmacophores

This compound belongs to two overlapping pharmacophoric categories:

Dihydropyrazoles

Characterized by a partially saturated five-membered ring with two adjacent nitrogen atoms, dihydropyrazoles exhibit reduced planarity compared to aromatic pyrazoles, enabling selective interactions with conformational enzyme states. The 4,5-dihydro-1H-pyrazole core in this compound likely contributes to its activity against metalloenzymes like alkaline phosphatases.

Aryl Sulfonamides

Methanesulfonamide serves as a bioisostere for carboxylic acids, providing improved solubility and resistance to esterase-mediated hydrolysis. Its electron-withdrawing properties polarize adjacent aromatic systems, facilitating π-stacking with hydrophobic enzyme residues.

Structural Comparison to Analogues

Research Rationale and Objectives

Current investigations prioritize three objectives:

- Target Identification : Preliminary docking studies suggest affinity for alkaline phosphatase isoforms (b-TNAP, c-IAP), though validation via crystallography remains pending.

- Synthetic Optimization : Improving yield in the final cyclization step, which currently averages 65–72% in model reactions.

- Selectivity Profiling : Addressing off-target interactions through substituent engineering, particularly at the propionyl and o-tolyl positions.

Ongoing work leverages computational tools like pharmacophore mapping (fit score = 3.102 for analogous compounds) to guide structural refinements. For instance, modifying the sulfonamide’s methyl group to trifluoromethyl may enhance selectivity by reducing polar surface area (PSA).

Properties

IUPAC Name |

N-[4-[3-(2-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-4-20(24)23-19(17-8-6-5-7-14(17)2)13-18(21-23)15-9-11-16(12-10-15)22-27(3,25)26/h5-12,19,22H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAXYLROEODWDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with a distinctive structure that suggests potential biological activities. This article explores its biological activity, focusing on pharmacological properties, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a pyrazole ring fused with a phenyl group , and it is substituted with a propionyl group and a methanesulfonamide moiety . The unique combination of these structural elements may enhance its selectivity and efficacy in biological applications.

Biological Activities

Research indicates that compounds with similar structural features exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds containing pyrazole rings have shown promise against various pathogens. For instance, derivatives of pyrazole have been reported to possess antifungal properties against phytopathogenic fungi such as Cytospora sp. and Botrytis cinerea .

- Anti-inflammatory Effects : Certain pyrazole derivatives are noted for their anti-inflammatory activities, potentially making them useful in treating inflammatory diseases .

- Anticancer Potential : Some pyrazole-based compounds have been identified as inhibitors of enzymes involved in cancer progression, suggesting a role in cancer therapy .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Combining appropriate hydrazones with phenolic compounds.

- Substitution Reactions : Modifying existing pyrazole derivatives to introduce the methanesulfonamide group.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-methylphenyl)-5-phenyloxazole | Contains oxazole instead of pyrazole | Antimicrobial |

| 4,5-Dihydro-1H-pyrazole derivatives | Similar pyrazole core | Anti-inflammatory |

| Sulfonamide-based compounds | Includes sulfonamide functional group | Antibacterial |

Research has shown that certain synthesized pyrazole carboxamides exhibit notable antifungal activity . Additionally, analogues of chloroquine that include pyrazole structures have demonstrated significant activity against Plasmodium falciparum, indicating their potential as antimalarial agents .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug) of this compound is essential for its development as a therapeutic agent. Key areas of study include:

- Interaction Studies : Investigating how this compound interacts with various biological targets to determine its efficacy and safety.

- Toxicity Assessments : Evaluating the compound's safety profile through in vitro and in vivo studies to ascertain any adverse effects.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C19H20N3O3S

- Molecular Weight : 373.45 g/mol

- Structural Features : It contains a pyrazole ring, a propionyl group, and a methanesulfonamide moiety, which contribute to its biological activity.

Pharmacological Applications

-

Antitumor Activity :

- Pyrazole derivatives, including the compound , have been studied for their antitumor properties. Research indicates that these compounds can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. In vitro studies have shown promising results in reducing tumor cell viability and inducing apoptosis in various cancer cell lines .

-

Anti-inflammatory Effects :

- The methanesulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have demonstrated efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests that N-(4-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may also exhibit anti-inflammatory effects .

- Antioxidant Properties :

Case Studies

- Inhibition of Cancer Cell Lines :

- Anti-inflammatory Activity :

Potential for Development

Given its diverse applications, this compound shows promise for further development into therapeutic agents. The ongoing research into its mechanisms of action could lead to new treatments for cancer and inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

- The target compound and its analogs in share the methanesulfonamide-phenyl group but differ in pyrazole substituents. Propionyl (target) vs.

- The o-tolyl group (target) vs. 2-ethoxyphenyl (analogs) introduces differences in lipophilicity and hydrogen-bonding capacity.

- Sulfentrazone replaces the pyrazole with a triazole core, emphasizing the role of heterocycle choice in pesticidal vs. antiviral applications.

Pharmacological Activity

- Antiviral Potential: Molecular docking studies (using tools like AutoDock Vina ) identified analogs such as N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide as potent inhibitors of monkeypox virus (MPXV) DNA polymerase (DPol) and profilin-like protein A42R, with high docking scores . The target compound’s propionyl and o-tolyl groups may similarly enhance hydrophobic interactions with viral proteins.

- Herbicidal Activity: Sulfentrazone acts as a protoporphyrinogen oxidase inhibitor, highlighting how methanesulfonamide derivatives can be repurposed across therapeutic areas via structural modifications.

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight (~430–450 g/mol) aligns with analogs in , suggesting comparable bioavailability profiles.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust temperature (e.g., 60–80°C for cyclization) and catalyst (e.g., p-toluenesulfonic acid for acid-catalyzed steps) to improve yields .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Q. Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Assign peaks using DEPT and 2D experiments (COSY, HSQC). For example, reports δ 7.89 ppm (aromatic protons) and δ 148.0 ppm (carbonyl carbons).

- HRMS : Confirm molecular ion peaks (e.g., [M + Na]+ in ESI mode) with <2 ppm error .

- Crystallography :

Q. Table 1: Crystallographic Data for a Related Pyrazoline Derivative ()

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 6.5449 (5) |

| b (Å) | 26.1030 (17) |

| c (Å) | 14.3818 (8) |

| β (°) | 100.604 (7) |

| V (ų) | 2415.0 (3) |

| Z | 4 |

| Data/parameter ratio | 17.8 |

Advanced: How can researchers resolve contradictions in crystallographic data between different batches?

Q. Methodological Answer :

- Check for Twinning : Use PLATON to analyze diffraction patterns for merohedral twinning (common in monoclinic systems).

- Refinement Models : Test alternative disorder models or constraints (e.g., isotropic vs. anisotropic refinement for flexible groups).

- Validation Tools : Employ checkCIF/ADDSYM to detect missed symmetry elements .

Advanced: What computational strategies predict biological activity and binding modes?

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., carbonic anhydrase, ).

MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates robust interactions).

QSAR Models : Train models with descriptors like logP, polar surface area, and electronic parameters (Hammett constants) .

Advanced: How to design structure-activity relationship (SAR) studies focusing on substituent effects?

Q. Methodological Answer :

Systematic Variation : Replace the o-tolyl group with electron-withdrawing (e.g., 4-F) or bulky (e.g., 2-naphthyl) substituents.

Bioassays : Test analogs in vitro (e.g., IC₅₀ assays for enzyme inhibition, ) and correlate activity with steric/electronic parameters.

Statistical Analysis : Apply multivariate regression (e.g., PCA) to identify critical substituent properties .

Basic: What purification techniques are most effective for isolating this compound?

Q. Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-purity isolation.

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on solubility studies. reports yields >70% using ethanol .

Advanced: How to validate synthetic intermediates with ambiguous spectral data?

Q. Methodological Answer :

- 2D NMR : Perform NOESY to confirm spatial proximity of protons (e.g., diastereomeric discrimination).

- X-ray Diffraction : Resolve ambiguous stereochemistry via single-crystal analysis (e.g., used this for a triazole-pyrazoline hybrid).

- HRMS-MS/MS : Fragment ions can confirm connectivity (e.g., cleavage at the sulfonamide group) .

Advanced: How to address solubility limitations in in vitro bioassays?

Q. Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated phenol) to enhance solubility, as seen in for benzenesulfonamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.